molecular formula C19H13ClF2N2O2S B5458239 N'-(benzenesulfonyl)-4-chloro-N-(2,4-difluorophenyl)benzenecarboximidamide

N'-(benzenesulfonyl)-4-chloro-N-(2,4-difluorophenyl)benzenecarboximidamide

Cat. No.: B5458239
M. Wt: 406.8 g/mol
InChI Key: SHOLEWGEPJDXQZ-UHFFFAOYSA-N
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Description

N’-(benzenesulfonyl)-4-chloro-N-(2,4-difluorophenyl)benzenecarboximidamide is an organic compound that belongs to the class of benzenesulfonyl derivatives This compound is characterized by the presence of a benzenesulfonyl group, a 4-chloro substituent, and a 2,4-difluorophenyl group attached to a benzenecarboximidamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(benzenesulfonyl)-4-chloro-N-(2,4-difluorophenyl)benzenecarboximidamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve continuous-flow methodologies to enhance yield and safety. For example, continuous-flow double diazotization can be employed to synthesize difluorobenzene intermediates, which are then used in subsequent coupling reactions .

Chemical Reactions Analysis

Types of Reactions

N’-(benzenesulfonyl)-4-chloro-N-(2,4-difluorophenyl)benzenecarboximidamide undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of halogen atoms (chlorine and fluorine).

    Oxidation and Reduction: The benzenesulfonyl group can undergo oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in polar solvents like ethanol or water.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

    Substitution: Products include various substituted benzenesulfonyl derivatives.

    Oxidation: Products include sulfonic acids.

    Reduction: Products include sulfonamides.

Scientific Research Applications

N’-(benzenesulfonyl)-4-chloro-N-(2,4-difluorophenyl)benzenecarboximidamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N’-(benzenesulfonyl)-4-chloro-N-(2,4-difluorophenyl)benzenecarboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzenesulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The presence of chlorine and fluorine atoms enhances the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-(benzenesulfonyl)-4-chloro-N-(2,4-difluorophenyl)benzenecarboximidamide is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of both chlorine and fluorine atoms enhances its reactivity and binding affinity, making it a valuable compound in various research applications.

Properties

IUPAC Name

N'-(benzenesulfonyl)-4-chloro-N-(2,4-difluorophenyl)benzenecarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClF2N2O2S/c20-14-8-6-13(7-9-14)19(23-18-11-10-15(21)12-17(18)22)24-27(25,26)16-4-2-1-3-5-16/h1-12H,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHOLEWGEPJDXQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N=C(C2=CC=C(C=C2)Cl)NC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)S(=O)(=O)/N=C(/C2=CC=C(C=C2)Cl)\NC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClF2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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